Ilginatinib

Descripción general

Descripción

Es un inhibidor selectivo de la Janus cinasa 2 (JAK2) y se utiliza principalmente en el tratamiento de neoplasias mieloproliferativas, incluyendo la mielofibrosis primaria, la mielofibrosis post-policitemia vera y la mielofibrosis post-trombocitosis esencial . El compuesto ha mostrado promesa en ensayos clínicos por su capacidad para reducir el tamaño del bazo y aliviar los síntomas asociados con estas afecciones .

Aplicaciones Científicas De Investigación

Ilginatinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de JAK2 y sus efectos en diversas vías bioquímicas.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la hematopoyesis.

Medicina: Se utiliza principalmente en el tratamiento de neoplasias mieloproliferativas. .

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a JAK2 y vías relacionadas.

Mecanismo De Acción

Ilginatinib ejerce sus efectos inhibiendo selectivamente JAK2. Compite con el trifosfato de adenosina (ATP) por la unión a JAK2, evitando así la activación de JAK2 y las moléculas de señalización posteriores en la vía JAK2/STAT3 (transductor de señales y activador de la transcripción 3) . Esta vía es crucial para el desarrollo normal, particularmente la hematopoyesis, y su inhibición conduce a los efectos terapéuticos observados en las neoplasias mieloproliferativas .

Direcciones Futuras

Ilginatinib has been evaluated in a phase 1/2 dose-escalation study in patients with prior Jak inhibitor exposure and demonstrated improvements in symptoms and spleen size with minimal myelosuppression . A phase 2 randomized study comparing this compound to best available therapy (BAT) in patients with myelofibrosis is underway .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de ilginatinib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y reactivos como catalizadores de paladio para reacciones de acoplamiento .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, química de flujo continuo y optimización de procesos para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Ilginatinib sufre diversas reacciones químicas, entre ellas:

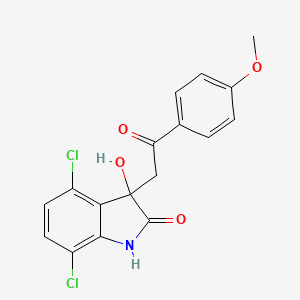

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los reactivos como el hidruro de sodio y el carbonato de potasio se utilizan en reacciones de sustitución.

Principales productos formados

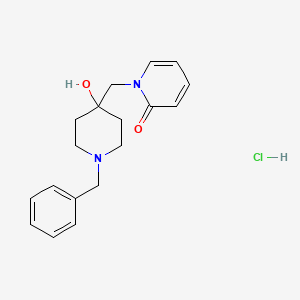

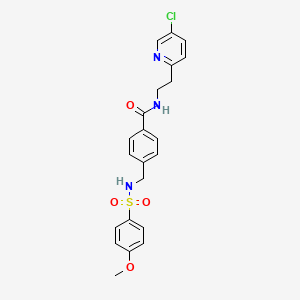

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir this compound. Estos intermediarios incluyen derivados de pirazol, intermediarios de fluorofenilo y derivados de piridina .

Comparación Con Compuestos Similares

Compuestos similares

Ruxolitinib: Otro inhibidor de JAK2 utilizado en el tratamiento de la mielofibrosis.

Fedratinib: Un inhibidor selectivo de JAK2 con aplicaciones similares en neoplasias mieloproliferativas.

Pacritinib: Un inhibidor de JAK2 con actividad adicional contra FLT3, utilizado en el tratamiento de la mielofibrosis.

Singularidad de ilginatinib

This compound es único debido a su alta selectividad por JAK2 sobre otros miembros de la familia JAK, lo que reduce la probabilidad de efectos fuera del objetivo. Esta selectividad lo convierte en un candidato prometedor para el tratamiento de neoplasias mieloproliferativas con menos efectos secundarios en comparación con otros inhibidores de JAK .

Propiedades

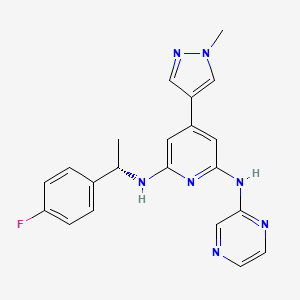

IUPAC Name |

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTPDWDAYHAZNT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115696 | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239358-86-1 | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-018 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILGINATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

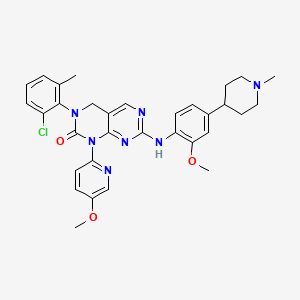

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)